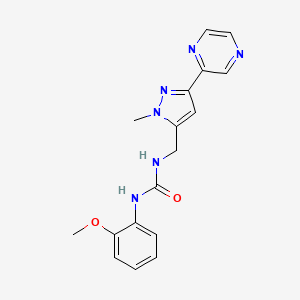

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-23-12(9-14(22-23)15-11-18-7-8-19-15)10-20-17(24)21-13-5-3-4-6-16(13)25-2/h3-9,11H,10H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHUSLCXKQQLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea, with the CAS number 2034288-92-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The structure features a methoxyphenyl group and a pyrazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034288-92-9 |

| Molecular Formula | C17H18N6O2 |

| Molecular Weight | 338.4 g/mol |

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor activity. In particular, compounds featuring similar structural motifs have shown promise against various cancer cell lines:

- Cytotoxicity : Studies have reported IC50 values for related pyrazole compounds in the range of 3.25 mg/mL to 49.85 µM against different cancer cell lines, including Hep-2 and A549 .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structural characteristics suggest it may inhibit key inflammatory pathways, although specific data on this compound is limited.

The biological activity of this compound is likely mediated through several mechanisms:

- Tyrosine Kinase Inhibition : Similar compounds have been found to selectively inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .

- Apoptosis Induction : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .

Case Studies and Research Findings

Recent advancements in drug design have highlighted the significance of pyrazole derivatives:

- Anticancer Studies : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties, demonstrating effective inhibition against multiple cell lines with varying IC50 values .

- Structure-Activity Relationships (SAR) : Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. Modifications in the pyrazole ring or substitution patterns significantly affect their potency and selectivity .

- In Vivo Studies : Some derivatives have been tested in vivo against tumor models, showing promising results that warrant further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous urea-pyrazole hybrids to highlight structural, synthetic, and functional distinctions.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity

- The trifluoromethyl group in compounds like 1-(3-fluorophenyl)-3-(4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea enhances metabolic stability and hydrophobic interactions, critical for antimalarial activity . In contrast, the pyrazin-2-yl group in the target compound may improve solubility and π-π stacking with enzyme active sites.

- Fluorophenyl substituents (e.g., 3- or 4-fluoro) are common in antimalarial agents, while 2-methoxyphenyl in the target compound may modulate electron-donating properties and binding kinetics .

Synthetic Methodologies

- Urea-pyrazole hybrids are typically synthesized via:

- Isocyanate-amine coupling (e.g., reaction of pyrazole amines with aryl isocyanates) .

- Fusion reactions at high temperatures (200°C) for cyclocondensation .

The target compound’s pyrazine ring—a nitrogen-rich heterocycle—may enhance selectivity for ATP-binding pockets in kinases or parasitic enzymes . Compounds with morpholinoethyl groups (e.g., compound 26 in ) exhibit improved solubility, suggesting that the target compound’s pyrazine moiety could balance lipophilicity and bioavailability .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The Knorr pyrazole synthesis remains a cornerstone for constructing polysubstituted pyrazoles. Adapted from Girish et al., a nano-ZnO-catalyzed condensation of methylhydrazine with 3-(pyrazin-2-yl)pentane-2,4-dione achieves regioselective formation of the 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core (Scheme 1).

Scheme 1 :

$$ \text{Methylhydrazine} + \text{3-(Pyrazin-2-yl)pentane-2,4-dione} \xrightarrow{\text{nano-ZnO, EtOH, 80°C}} \text{1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole} $$

Key conditions:

Functionalization to Introduce the Methyleneamine Group

Chloromethylation of the pyrazole at C5 using paraformaldehyde and HCl gas in dioxane, followed by amination with aqueous ammonia, yields the methanamine derivative:

Reaction :

$$ \text{1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole} \xrightarrow{\text{CH₂O, HCl}} \text{5-(Chloromethyl)-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole} \xrightarrow{\text{NH₃}} \text{1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethanamine} $$

Urea Bond Formation

Carbamoyl Chloride Route

Reacting 2-methoxyaniline with phosgene generates 2-methoxyphenyl isocyanate , which couples with the pyrazolylmethanamine under mild conditions:

Scheme 2 :

$$ \text{2-Methoxyaniline} + \text{COCl₂} \rightarrow \text{2-Methoxyphenyl isocyanate} $$

$$ \text{2-Methoxyphenyl isocyanate} + \text{Pyrazolylmethanamine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Urea} $$

Optimization :

Direct Coupling Using Carbodiimides

An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the amine for urea formation:

Reaction :

$$ \text{2-Methoxyphenylamine} + \text{Pyrazolylmethanamine} \xrightarrow{\text{EDC, CHCl₃}} \text{Target Urea} $$

Advantages :

Spectroscopic Characterization and Validation

Table 1 : Key Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₆O₂ |

| Molecular Weight | 338.4 g/mol |

| ¹H NMR (DMSO-d₆) | δ 8.71 (s, 1H, NH), 8.42 (d, J=2.5 Hz, 1H), 7.98–7.10 (m, 6H), 4.51 (s, 2H), 3.87 (s, 3H), 3.76 (s, 3H) |

| IR (KBr) | 3340 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O) |

Industrial-Scale Considerations

The Montedison IDR urea process highlights energy-efficient practices applicable to large-scale production:

- Recycle ratios : 95% unreacted NH₃ and CO₂ recycled isobarically.

- Steam consumption : Reduced to 600 kg/tonne urea vs. conventional 1,700 kg/tonne.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea, and how are intermediates purified?

- Methodology : The synthesis involves multi-step reactions, starting with cyclization of pyrazole precursors. For example, refluxing hydrazines with ketones in ethanol/acetic acid (7–12 hours) forms the pyrazole core . Purification employs silica gel column chromatography (e.g., 23% ethyl acetate in petroleum ether) and recrystallization (ethanol) to achieve >95% purity. Yield optimization (e.g., ~45% in ) may require adjusting stoichiometry or reaction time .

Q. How is the compound structurally characterized to confirm its identity?

- Methodology : Use X-ray crystallography to determine dihedral angles between aromatic rings (e.g., 16.83°–51.68° for similar pyrazoles ). Complement with NMR (¹H/¹³C) to verify substituent positions and HRMS for molecular weight confirmation. For urea linkages, FT-IR can detect N-H stretches (~3300 cm⁻¹) and carbonyl signals (~1650 cm⁻¹) .

Q. What in vitro assays are used for initial biological screening?

- Methodology : Conduct minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution ( reports MICs <10 µg/mL). For cytotoxicity, use MTT assays on cancer cell lines (e.g., IC₅₀ determination). Include positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodology : Perform Design of Experiments (DoE) to test variables:

- Catalysts : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvents : Compare polar aprotic solvents (DMF, DMSO) for urea coupling efficiency .

- Temperature : Microwave-assisted synthesis may reduce reaction time (e.g., 2 hours vs. 7 hours) .

Q. How can structural data discrepancies (e.g., dihedral angles, crystallinity) be resolved?

- Methodology :

- Crystallography : Compare multiple crystal forms (polymorphs) using SC-XRD. For example, reports dihedral angles up to 51.68°, which may vary with packing forces .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict torsional preferences and validate against experimental data .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodology :

- Systematic Substitution : Replace the methoxyphenyl group with halogenated (e.g., 4-F, 4-Cl) or electron-withdrawing (e.g., CF₃) analogs to assess antimicrobial potency .

- Bioisosteres : Swap pyrazine with pyridyl () or oxadiazole () to modulate solubility and target affinity.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like DHFR or kinase enzymes .

Q. How can conflicting bioactivity data (e.g., variable MICs) be addressed?

- Methodology :

- Dose-Response Curves : Re-evaluate activity across a wider concentration range (0.1–100 µg/mL) to identify true IC₅₀ values.

- Membrane Permeability Assays : Use Caco-2 cell models to determine if bioavailability affects efficacy .

- Resistance Testing : Serial passage of pathogens under sub-MIC conditions to assess resistance development .

Q. What computational tools predict metabolic stability and toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 interactions, hepatotoxicity, and hERG inhibition.

- Metabolite ID : Simulate phase I/II metabolism (e.g., CYP3A4 oxidation) with Schrödinger’s Metabolism Module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.